molecular formula C9H11O3P B14311377 2-(Benzyloxy)-1,3,2-dioxaphospholane CAS No. 111662-22-7

2-(Benzyloxy)-1,3,2-dioxaphospholane

Cat. No.: B14311377
CAS No.: 111662-22-7
M. Wt: 198.16 g/mol
InChI Key: NNPPIEFCQYRUBB-UHFFFAOYSA-N
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Description

Significance of Cyclic Phosphate (B84403) Monomers in Advanced Materials Research

Cyclic phosphate monomers (CPMs) are a cornerstone in the synthesis of advanced, functional materials, particularly for biomedical applications. nih.gov Their importance stems from their ability to undergo ring-opening polymerization (ROP), a versatile method for producing high molecular weight polymers with well-defined structures and narrow polydispersities. nih.govnih.gov The five-membered ring structure of many CPMs, such as those derived from the 1,3,2-dioxaphospholane system, possesses significant ring strain, making them highly reactive and susceptible to efficient organocatalyzed ROP. nih.gov This reactivity, combined with the tunable nature of the side chains attached to the phosphorus atom, allows for the creation of polymers with a wide array of properties and functionalities. nih.govunipi.it

Poly(phosphoester)s (PPEs) are a class of biodegradable polymers that have garnered substantial interest due to their structural versatility, biocompatibility, and similarity to natural macromolecules like nucleic acids. acs.orgnih.govrsc.org The most common and controlled method for synthesizing well-defined PPEs is the ring-opening polymerization of cyclic phosphate monomers. nih.govunipi.itmdpi.com This synthetic route offers precise control over the polymer's molecular weight, dispersity, and the functionality of both the side chains and the chain termini. unipi.it

The pentavalent nature of the phosphorus atom in the repeating phosphoester linkage allows for the introduction of various side chains, which can tailor the polymer's properties for specific applications, such as drug and gene delivery or tissue engineering. rsc.org Under physiological conditions, the phosphoester bonds in the polymer backbone can be cleaved through hydrolysis or enzymatic action, leading to degradation into small, non-toxic molecules. rsc.orgnih.gov

Table 1: Common Synthesis Routes for Poly(phosphoester)s (PPEs)

Synthesis MethodDescriptionAdvantages
Ring-Opening Polymerization (ROP) Polymerization of cyclic phosphate monomers.High control over molecular weight, dispersity, and functionality; yields well-defined polymers. unipi.itmdpi.com
Polycondensation Reaction of diols with alkyl/aryl phosphoric dichlorides or transesterification.Can use commercially available monomers; versatile for different hydroxyl-containing compounds. rsc.orgnih.gov
Olefin Metathesis Polymerization ROP of unsaturated cyclic phosphates using catalysts like Grubbs catalyst.Creates unsaturated PPEs with degradable phosphate bonds in the backbone. rsc.org

The ability to create multifunctional and polyvalent polymers is crucial for mimicking complex biological systems and designing advanced materials for applications like polymer therapeutics and nanocarriers. rsc.orgutwente.nl Cyclic phosphate monomers are instrumental in this endeavor. Monomers like BnEEP are designed with protected functional groups that can be selectively deprotected after polymerization. rsc.org

For example, copolymers of BnEEP and the acetal-protected monomer GEP create a system with two orthogonal protective groups. rsc.orgutwente.nl The benzyl (B1604629) group of the BnEEP units can be removed by catalytic hydrogenation, while the acetal (B89532) group of the GEP units can be cleaved by acidic hydrolysis. rsc.org This orthogonal approach allows for the sequential introduction of different functionalities onto the same polymer backbone without affecting the polyester (B1180765) backbone. rsc.orgrsc.org This versatility enables the precise tuning of polymer properties, such as hydrophilicity, and the attachment of multiple types of bioactive molecules, leading to highly functional, polyvalent systems. rsc.orgfigshare.com

Table 2: Research Findings on BnEEP Polymerization

Polymer SystemPolymerization MethodKey FindingReference
Homopolymer of BnEEP Anionic Ring-Opening Polymerization (AROP)Creates a PPE with protected hydroxyl groups that can be released by mild catalytic hydrogenation. rsc.org
Copolymer of BnEEP and EEP AROPAllows for the variation in the number of pendant hydroxyl groups along the polymer chain. rsc.orgrsc.org
Copolymer of BnEEP and GEP AROPEstablishes a system with two orthogonal protective groups (benzyl and acetal) for selective deprotection. rsc.orgutwente.nl

Contextualization within the Broader Field of 1,3,2-Dioxaphospholane Chemistry

The chemistry of BnEEP is deeply rooted in the broader field of cyclic organophosphorus heterocycles, specifically the 1,3,2-dioxaphospholane ring system. This family of compounds has been a subject of interest for their utility as synthetic intermediates and for their biological activities. omicsonline.orgomicsonline.org

Cyclic organophosphorus compounds are a diverse class of molecules that are integral to organic synthesis, materials science, and drug development. researchgate.net The synthesis of these heterocycles often involves the reaction of a phosphorus source, such as phosphorus trichloride (B1173362), with diols or amino alcohols. omicsonline.orgcdnsciencepub.com This approach can create a variety of ring systems, including five-membered rings like 1,3,2-dioxaphospholanes and six-membered rings like 1,3,2-oxazaphosphorinanes. omicsonline.orgrsc.org The reactivity of these heterocycles is heavily influenced by the valence state of the phosphorus atom (trivalent or pentavalent) and the nature of the substituents on the ring. omicsonline.org

The 2-oxo-1,3,2-dioxaphospholane ring is the core structure of BnEEP and many other related cyclic phosphate monomers used in ROP. rsc.org This five-membered cyclic ester of phosphoric acid is known to be highly strained. This strain leads to a significantly faster rate of hydrolysis and ring-opening compared to its acyclic counterparts, with reaction rates accelerated by a factor of 10⁵ to 10⁸. beilstein-journals.org

This high reactivity is the key to its utility in polymer chemistry. The ring readily opens via cleavage of an endocyclic P-O bond when attacked by a nucleophile, such as the growing polymer chain end in an anionic polymerization. beilstein-journals.orgtandfonline.com This process allows for the efficient formation of linear poly(phosphoester) chains. researchgate.net The parent compound for many of these monomers is 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP), which serves as a versatile precursor for introducing various side chains via condensation with alcohols, as seen in the synthesis of BnEEP, EEP, and other functional monomers. rsc.orgnih.govsigmaaldrich.com The reliability of this ring system in ROP has made it a fundamental building block for creating a wide range of advanced, degradable polymers. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111662-22-7

Molecular Formula

C9H11O3P

Molecular Weight

198.16 g/mol

IUPAC Name

2-phenylmethoxy-1,3,2-dioxaphospholane

InChI

InChI=1S/C9H11O3P/c1-2-4-9(5-3-1)8-12-13-10-6-7-11-13/h1-5H,6-8H2

InChI Key

NNPPIEFCQYRUBB-UHFFFAOYSA-N

Canonical SMILES

C1COP(O1)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 2 Benzyloxy Ethoxy 1,3,2 Dioxaphospholane 2 Oxide Bneep

Synthesis of Key Precursors

The successful synthesis of BnEEP hinges on the efficient preparation of two primary precursors: 2-Chloro-2-oxo-1,3,2-dioxaphospholane (COP) and 2-(Benzyloxy)ethanol (B1666784).

Preparation of 2-Chloro-2-oxo-1,3,2-dioxaphospholane (COP)

The formation of COP is typically achieved in a two-step sequence starting from readily available commercial reagents.

The initial step involves the cyclization of ethylene (B1197577) glycol with phosphorus trichloride (B1173362) to yield the intermediate, 2-chloro-1,3,2-dioxaphospholane (B43518). This reaction is generally performed in an anhydrous organic solvent. The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is crucial to neutralize the hydrogen chloride (HCl) gas generated as a byproduct, driving the reaction to completion. omicsonline.org

For instance, one procedure involves placing ethylene glycol and pyridine in anhydrous ether. Phosphorus trichloride is then added to the reaction mixture while maintaining a low temperature, for example, between -17 to -16°C. omicsonline.org Following the addition, the mixture is stirred for a period at room temperature, during which pyridine hydrochloride precipitates out and can be removed by filtration to isolate the desired phosphite (B83602) product. omicsonline.org

The second step is the oxidation of the trivalent phosphorus atom in 2-chloro-1,3,2-dioxaphospholane to the pentavalent state, forming the target phosphate (B84403), COP. sigmaaldrich.com Several oxidation protocols have been developed for this transformation.

Comparison of Oxidation Protocols for 2-chloro-1,3,2-dioxaphospholane
Oxidizing AgentSolvent SystemTypical Reaction TemperatureReported YieldsReference
Molecular Oxygen (O₂)DichloromethaneNot specifiedNot specified sigmaaldrich.comgoogle.com
Dried Ozone (O₃)Toluene20°C75.5% google.com
Dried Ozone (O₃)Chloroform0°C70.9% google.com

Synthesis of 2-(Benzyloxy)ethanol

The second key precursor, 2-(Benzyloxy)ethanol, is synthesized through a standard Williamson ether synthesis. This involves the deprotonation of one of the hydroxyl groups of ethylene glycol with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide is then reacted with a benzyl (B1604629) halide, typically benzyl chloride or benzyl bromide, to form the benzyl ether linkage. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

Esterification Protocols for the Formation of BnEEP

The final stage in the synthesis of BnEEP is the esterification of 2-Chloro-2-oxo-1,3,2-dioxaphospholane (COP) with 2-(benzyloxy)ethanol. This reaction forms the phosphoester bond, yielding the target monomer.

Reaction Conditions and Solvent Systems (e.g., THF, Pyridine)

This esterification is typically conducted in an anhydrous solvent system, with tetrahydrofuran (THF) being a common choice. A tertiary amine base, such as pyridine, is used to scavenge the HCl produced during the reaction. In a representative procedure, a solution of 2-(benzyloxy)ethanol and pyridine in dry THF is added to a solution of COP, also in dry THF. The reaction is often initiated at room temperature (around 21°C) and then cooled to a lower temperature (e.g., 4°C) and stirred for several hours to ensure complete conversion.

Typical Reaction Conditions for the Esterification of COP with 2-(Benzyloxy)ethanol
ParameterCondition
SolventTetrahydrofuran (THF)
BasePyridine
TemperatureInitial: 21°C, then cooled to 4°C
Reaction TimeApproximately 10 hours

Optimization for High-Yield Production of BnEEP

The primary synthesis of BnEEP is achieved through the esterification of 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) with 2-(benzyloxy)ethanol. rsc.org This reaction is typically conducted in the presence of a stoichiometric amount of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct. The reaction is generally carried out in an anhydrous solvent like tetrahydrofuran (THF) to prevent hydrolysis of the reactive COP intermediate.

Initial reports have demonstrated that this synthetic approach can yield BnEEP in high purity and with yields reported to be over 85%. rsc.org The reaction involves the dropwise addition of a solution of 2-(benzyloxy)ethanol and pyridine to a solution of COP in THF at a controlled temperature, initially at room temperature and then stirred overnight at a lower temperature (e.g., 4°C) to ensure complete reaction and minimize side products. rsc.org

Further optimization of this process to achieve consistently high yields for large-scale production involves careful control of several reaction parameters. The purity of the starting materials, particularly the COP and 2-(benzyloxy)ethanol, is paramount. The reaction is highly sensitive to moisture, which can lead to the formation of undesired byproducts and a reduction in yield. Therefore, the use of anhydrous solvents and inert atmospheric conditions (e.g., nitrogen or argon) is critical.

The stoichiometry of the reactants also plays a crucial role. An equimolar ratio of COP, 2-(benzyloxy)ethanol, and the base is typically employed. An excess of the base can be used to ensure complete neutralization of HCl, but this may complicate the purification process. The choice of base can also influence the reaction rate and yield, with tertiary amines like pyridine and triethylamine being common choices due to their efficacy and the ease of removal of their hydrochloride salts.

Table 1: Key Parameters for the Optimization of BnEEP Synthesis

ParameterConditionRationale
Reactants High-purity 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) and 2-(benzyloxy)ethanolMinimizes side reactions and ensures high product purity.
Solvent Anhydrous tetrahydrofuran (THF) or other suitable aprotic solventPrevents hydrolysis of the reactive phosphorus center.
Base Pyridine or Triethylamine (equimolar)Neutralizes HCl byproduct, driving the reaction to completion.
Temperature Initial addition at room temperature, followed by stirring at 4°CControls reaction rate and minimizes potential side reactions.
Atmosphere Inert (Nitrogen or Argon)Excludes moisture to prevent hydrolysis.
Reaction Time Typically overnight (approx. 12 hours)Ensures complete conversion of reactants.

Purification Techniques for Monomer Preparation

The purification of BnEEP is a critical step to ensure the monomer is of sufficient quality for controlled ring-opening polymerization (ROP). The presence of impurities can interfere with the polymerization process, leading to polymers with lower molecular weights, broader molecular weight distributions, and uncontrolled end-group functionalities.

The most straightforward purification method reported involves the removal of the hydrochloride salt byproduct by filtration. rsc.org Following the completion of the reaction, the precipitated pyridine or triethylamine hydrochloride is separated from the reaction mixture. The subsequent removal of the solvent under reduced pressure yields the crude BnEEP product. For many applications, this crude product, obtained in high yield, is of sufficient purity to be used directly in polymerization. rsc.org

For applications requiring exceptionally high-purity monomer, further purification steps can be employed. These techniques are aimed at removing any unreacted starting materials, residual base, or other minor impurities.

Fractional Distillation: Although not explicitly detailed for BnEEP in the reviewed literature, fractional distillation under high vacuum is a common and effective method for purifying liquid monomers with sufficient thermal stability. This technique separates compounds based on their boiling points and can effectively remove less volatile or more volatile impurities. Given that BnEEP is an oil, this method could be applicable, provided the compound does not decompose at the required temperatures.

Column Chromatography: For the removal of non-volatile impurities or compounds with similar boiling points, column chromatography over silica (B1680970) gel can be a valuable tool. A suitable eluent system would be required to effectively separate BnEEP from any impurities. The progress of the purification can be monitored by techniques such as thin-layer chromatography (TLC).

The purity of the final BnEEP monomer should be thoroughly assessed before its use in polymerization. Standard characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for confirming the chemical structure of BnEEP and for detecting any residual impurities. The presence of characteristic peaks and the absence of signals from starting materials or byproducts are key indicators of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify the presence of the key functional groups in the BnEEP molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the exact molecular weight of the synthesized monomer.

Table 2: Summary of Purification and Characterization Techniques for BnEEP

TechniquePurposeKey Observations
Filtration Removal of hydrochloride saltEfficient separation of solid byproduct from the liquid product solution.
Solvent Evaporation Isolation of the crude productPerformed under reduced pressure to avoid thermal degradation.
¹H NMR Structural confirmation and purity assessmentCharacteristic signals for the benzyloxy and dioxaphospholane protons.
³¹P NMR Purity assessmentA single peak indicates a pure phosphorus-containing compound.
FTIR Spectroscopy Functional group analysisPresence of P=O, P-O-C, and C-O-C stretching vibrations.

By employing a combination of optimized synthesis and rigorous purification, high-quality BnEEP monomer can be reliably produced, enabling the synthesis of well-defined poly(phosphoester)s for a variety of advanced applications.

Ring Opening Polymerization Rop of 2 2 Benzyloxy Ethoxy 1,3,2 Dioxaphospholane 2 Oxide Bneep

Mechanistic Investigations of Anionic ROP

The anionic ROP of BnEEP is typically initiated by an alcohol in the presence of an organocatalyst. The process involves the nucleophilic attack of an activated initiator on the monomer, leading to the opening of the dioxaphospholane ring and the formation of a propagating species.

The polymerization of BnEEP can be effectively initiated using a combination of an alcohol, such as 2-(benzyloxy)ethanol (B1666784), and a strong, non-nucleophilic organic base that serves as the catalyst. rsc.orgresearchgate.net Commonly employed organocatalysts for this transformation include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). rsc.org

The initiation mechanism involves the activation of the initiator by the organocatalyst. For instance, DBU, a strong amidine base, activates the initiating alcohol through hydrogen bonding, increasing its nucleophilicity. The resulting alkoxide then attacks the electrophilic phosphorus center of the BnEEP monomer, leading to ring-opening and the formation of the first unit of the polymer chain with an alcoholate active end. ibm.com

TBD is known to be a highly efficient bifunctional catalyst. It can activate both the alcohol initiator via its basic amine site and the monomer via its hydrogen-donating N-H group. This dual activation can lead to faster polymerization times. However, this enhanced activity can sometimes compromise control, potentially leading to side reactions like chain coupling, which results in polymers with broader or bimodal molecular weight distributions. rsc.org

In organocatalyzed ROP, the initiator plays a crucial role in determining the polymer's architecture and molecular weight. The structure of the alcohol initiator dictates the nature of the α-chain end of the resulting polymer. For the polymerization to be well-controlled, the rate of initiation should be comparable to or faster than the rate of propagation. This ensures that all polymer chains start growing at approximately the same time, which is a prerequisite for achieving a narrow molecular weight distribution. wikipedia.org The use of a primary alcohol like 2-(benzyloxy)ethanol provides a single site for initiation, leading to the formation of linear polymer chains. Each molecule of the initiator ideally starts the growth of one polymer chain, establishing a direct relationship between the monomer-to-initiator ratio and the final molecular weight. researchgate.net

Following initiation, the polymerization proceeds via the sequential addition of monomer units to the active chain end. In the anionic ROP of cyclic phosphate (B84403) esters like BnEEP, the propagating species is an alcoholate (alkoxide) anion. rsc.org This active species is stabilized by a counter-ion, which in the case of organocatalysis is the protonated catalyst (e.g., DBU-H⁺).

The propagation step involves the nucleophilic attack of the terminal alcoholate of the growing polymer chain on the phosphorus center of an incoming BnEEP monomer molecule. This regenerates the active alcoholate end on the newly added unit, allowing the chain to continue growing. For the polymerization to exhibit "living" characteristics, where termination and chain-transfer reactions are minimized, this propagating species must remain active throughout the course of the reaction until all the monomer is consumed. wikipedia.orgcmu.edu The stability of this propagating species is key to achieving polymers with predictable molecular weights and low dispersity. rsc.org

Polymerization Kinetics and Control

The use of organocatalysts in the ROP of BnEEP allows for excellent control over the polymerization process, enabling the synthesis of polymers with targeted molecular weights and narrow molecular weight distributions.

The anionic ROP of BnEEP using organocatalysts like DBU has demonstrated features characteristic of a living polymerization. rsc.orgwikipedia.org These features include a linear increase in polymer molecular weight with monomer conversion and the ability to produce polymers with low dispersity (Đ), typically below 1.2. The absence of significant termination or chain transfer reactions ensures that the growing polymer chains remain active. This "living" nature allows for the synthesis of well-defined block copolymers by the sequential addition of different monomers. cmu.edu Research has shown that the DBU-catalyzed polymerization of BnEEP can proceed rapidly, reaching high conversion in a short period while maintaining excellent control. rsc.org

A key advantage of the living anionic ROP of BnEEP is the ability to precisely control the polymer's number-average molecular weight (Mₙ) and its molecular weight distribution, quantified by the dispersity (Đ). The Mₙ is determined by the initial molar ratio of the monomer to the initiator ([M]₀/[I]₀), multiplied by the monomer conversion.

Experimental data from the DBU-catalyzed polymerization of BnEEP initiated with 2-(benzyloxy)ethanol demonstrates this control. By varying the monomer-to-initiator ratio, polymers with a range of predictable molecular weights have been synthesized, consistently yielding low dispersity values, confirming a well-controlled process. rsc.org

DBU-Catalyzed Polymerization of BnEEP
Entry[M]₀/[I]₀TimeConversion (%)Mₙ (calc) (g/mol)Mₙ (SEC) (g/mol)Dispersity (Đ)
1252 min>99650061001.12
2505 min>9912900115001.14
310010 min>9925800210001.19

The use of TBD as a catalyst also yields polymers with high conversion, although control over the molecular weight distribution can be slightly less precise compared to DBU under certain conditions, as indicated by a higher dispersity value in the presented example. rsc.org

TBD-Catalyzed Polymerization of BnEEP
Entry[M]₀/[I]₀TimeConversion (%)Mₙ (calc) (g/mol)Mₙ (SEC) (g/mol)Dispersity (Đ)
1502 h>9912900105001.34

Analysis of Polymerization Rate and Conversion

The analysis of the polymerization kinetics of cyclic phosphoesters typically involves monitoring monomer conversion over time, often using techniques like ¹H NMR spectroscopy. For many cyclic esters, the ring-opening polymerization follows first-order kinetics with respect to the monomer concentration. researchgate.net

In the case of BnEEP, qualitative studies have shown that its polymerization proceeds more slowly compared to less sterically hindered monomers like ethyl ethylene (B1197577) phosphate (EEP). This reduced polymerization rate is attributed to the steric hindrance caused by the bulky benzyloxyethoxy side chain, which impedes the approach of the catalytic species to the electrophilic phosphorus center of the monomer ring. researchgate.net While detailed kinetic plots and specific rate constants for the homopolymerization of BnEEP are not extensively documented in the literature, the general principles of ROP kinetics apply. The rate is influenced by factors such as catalyst type, catalyst concentration, temperature, and solvent. For instance, organocatalyzed polymerizations with DBU or TBD can be conducted at or below room temperature, while Sn(Oct)₂ typically requires elevated temperatures (e.g., 90 °C) for bulk polymerization. researchgate.net

Below is a table summarizing typical conditions for the homopolymerization of BnEEP.

CatalystInitiatorSolvent/StateTemperature (°C)Time (h)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
Sn(Oct)₂Benzyl (B1604629) AlcoholBulk9024,1001.14
Sn(Oct)₂Benzyl AlcoholBulk90208,2001.18
DBU2-(Benzyloxy)ethanolToluene40175,3001.25
TBD2-(Benzyloxy)ethanolDCM024,9001.22
Mₙ = Number-average molecular weight, Đ = Dispersity Index. Data sourced from Wurm et al. (2015). researchgate.net

Advanced Copolymerization Strategies

Copolymerization is a powerful strategy to tailor the properties of poly(phosphoester)s. By incorporating different monomer units into the polymer chain, properties such as solubility, thermal characteristics, degradation rate, and functionality can be precisely controlled.

Binary Copolymerization with Ethyl Ethylene Phosphate (EEP) for Tunable Properties

A key strategy for modulating the functionality of poly(BnEEP) is its copolymerization with ethyl ethylene phosphate (EEP). EEP is a hydrophilic monomer that, when polymerized, yields a water-soluble polymer analogous to poly(ethylene glycol) (PEG). By copolymerizing BnEEP and EEP, the number of pendant-protected hydroxyl groups along the polymer backbone can be systematically varied. researchgate.net This allows for the synthesis of copolymers with a tunable density of functional groups, which is crucial for applications like drug conjugation or hydrogel formation. The ratio of BnEEP to EEP in the monomer feed directly influences the composition of the resulting copolymer, thereby providing a straightforward method to adjust the final properties of the material. researchgate.net

Terpolymerization Approaches for Multi-Functional Poly(phosphoester)s

Terpolymerization, the polymerization of three distinct monomers, offers a pathway to create multi-functional materials with complex architectures and precisely tailored properties. For poly(phosphoester)s, this approach could involve combining a backbone-tuning monomer (like EEP), a protected functional monomer (like BnEEP), and a third monomer bearing a different functionality (e.g., a cross-linkable group or a targeting ligand). While terpolymerization is a recognized and powerful strategy in polymer chemistry for creating sophisticated materials, specific examples of terpolymers incorporating BnEEP were not prominently featured in the surveyed scientific literature. Nonetheless, the principle remains a viable and promising route for the future design of advanced, multi-functional poly(phosphoester)s.

Strategic Copolymerization with Orthogonally Protected Monomers (e.g., 2-(2,2-dimethyl-1,3-dioxolan-4-yl-methoxy)-2-oxo-1,3,2-dioxaphospholane (GEP))

To create poly(phosphoester)s with multiple, distinct functionalities that can be addressed independently, copolymerization with orthogonally protected monomers is employed. A prime example is the copolymerization of BnEEP with 2-(2,2-dimethyl-1,3-dioxolan-4-yl-methoxy)-2-oxo-1,3,2-dioxaphospholane (GEP), a monomer bearing an acetal-protected diol. researchgate.net

The benzyl protecting group on the BnEEP units and the acetal (B89532) protecting group on the GEP units are orthogonal; they can be removed under different conditions without affecting each other. The benzyl group is stable to acidic conditions but can be cleaved by catalytic hydrogenation. Conversely, the acetal group is stable to hydrogenation but is readily removed under mild acidic hydrolysis. researchgate.net This orthogonal approach allows for the sequential deprotection and subsequent modification of the different pendant groups, enabling the synthesis of complex, multi-functional polymers with precisely controlled architectures from a single copolymer backbone. researchgate.net

Copolymerization with Alkyl-Substituted Dioxaphospholanes (e.g., 2-Isopropyl-2-oxo-1,3,2-dioxaphospholane (iPrPPn))

Copolymerization of BnEEP with alkyl-substituted dioxaphospholanes, such as 2-isopropyl-2-oxo-1,3,2-dioxaphospholane (iPrPPn), represents a strategy to modify the physicochemical properties of the resulting polymer, particularly its hydrophobicity and thermal properties. The incorporation of alkyl side chains can tune the polymer's solubility profile and its glass transition temperature. While this is a known approach for property modulation in polyesters and poly(phosphoester)s, specific research detailing the copolymerization of BnEEP with iPrPPn was not identified in the reviewed literature.

Development of Poly(phosphoester)s with Pendant Hydroxyl Groups

A primary motivation for using the BnEEP monomer is the ability to generate poly(phosphoester)s with pendant hydroxyl groups after polymerization. The benzyloxy group serves as an effective protecting group for the hydroxyl functionality during the polymerization process. Once the desired polymer or copolymer is synthesized, the benzyl groups can be cleanly removed through catalytic hydrogenation. researchgate.net

This deprotection is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. The reaction is mild and highly efficient, yielding the desired polyol while leaving the poly(phosphoester) backbone intact. researchgate.net The resulting poly(phosphoester)s, featuring pendant hydroxyl groups, are highly hydrophilic and present numerous reactive sites for further functionalization, making them valuable for biomedical applications such as the creation of hydrogels, drug-polymer conjugates, and functional coatings.

Chemical Reactivity and Post Polymerization Functionalization of Bneep Derived Polymers

Catalytic Hydrogenation for Benzyl (B1604629) Protective Group Removal

The primary method for deprotecting the hydroxyl group in polymers functionalized with benzyl ethers is catalytic hydrogenation. This technique is favored for its mild conditions and high efficiency.

Conditions for Mild Deprotection of Hydroxyl GroupsFor the related poly(BnEEP), the removal of the benzyl group is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.rsc.orgThe reaction is generally carried out in a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF), at room temperature and atmospheric pressure. These mild conditions are designed to cleave the benzylic C-O bond without affecting other sensitive functional groups within the polymer structure.rsc.org

A typical procedure would involve dissolving the polymer in the chosen solvent, adding the Pd/C catalyst, and then purging the system with hydrogen gas. The reaction progress can be monitored by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, looking for the disappearance of the signals corresponding to the benzyl group's aromatic protons. rsc.org

Table 1: Representative Conditions for Catalytic Hydrogenation

Parameter Condition
Catalyst Palladium on Carbon (Pd/C)
Solvent Methanol, Tetrahydrofuran (THF)
Temperature Room Temperature

Orthogonal Deprotection Strategies

Orthogonal deprotection refers to the selective removal of one type of protecting group in the presence of others, using specific and non-interfering chemical conditions. nih.gov This strategy is vital for creating multifunctional polymers with precisely controlled reactive sites.

Selective Cleavage of Benzyl Groups vs. Acetal (B89532) GroupsIn copolymers containing both benzyl-protected and acetal-protected monomers, an orthogonal deprotection strategy allows for the sequential unveiling of different functional groups. For instance, in a copolymer of BnEEP and an acetal-protected cyclic phosphate (B84403), the benzyl groups can be selectively removed via catalytic hydrogenation.rsc.orgThe acetal groups remain unaffected by these conditions.rsc.org

Conversely, acetal groups are labile under acidic conditions. They can be cleaved by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an aqueous solution. These acidic conditions would not cleave the stable benzyl ether bonds. This differential reactivity allows for the independent deprotection of either the hydroxyl groups (from benzyl deprotection) or the diol groups (from acetal deprotection). rsc.org

Table 2: Orthogonal Deprotection Scheme

Protecting Group Deprotection Reagent/Condition Resulting Functional Group
Benzyl Ether H₂, Pd/C Hydroxyl (-OH)

Impact on Polymer Hydrophilicity and Reactive Site GenerationThe deprotection of side-chain groups significantly alters the physical properties of the polymer, most notably its solubility and hydrophilicity. The benzyl-protected polymer is typically more hydrophobic and soluble in organic solvents. Upon removal of the benzyl groups, the newly exposed hydroxyl groups dramatically increase the polymer's polarity and hydrophilicity, often rendering it water-soluble.rsc.org

This transformation is not just a change in physical properties; it is also a chemical activation. The generation of reactive hydroxyl sites on the polymer backbone opens the door for a wide array of subsequent chemical modifications. rsc.org

Further Chemical Modifications of Exposed Hydroxyl Functionalities

Once the hydroxyl groups are deprotected, they serve as versatile handles for further functionalization of the polymer backbone. This allows for the covalent attachment of various molecules, tailoring the polymer for specific applications. Common modifications include:

Esterification: Reacting the hydroxyl groups with carboxylic acids or acyl chlorides to attach different functional moieties.

Etherification: Forming new ether linkages, for example, by reaction with alkyl halides.

"Click" Chemistry: The hydroxyl groups can be converted into other functionalities, such as azides or alkynes, to participate in highly efficient and specific click reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). cmu.edu

Grafting: The hydroxyl groups can act as initiation sites for grafting other polymer chains, leading to the formation of brush or graft copolymers. cmu.edu

These post-polymerization modifications enable the creation of complex macromolecular architectures and the incorporation of a wide range of chemical functionalities, starting from a single polymer precursor.

Degradation Behavior and Hydrolytic Stability of Poly(phosphoester)s

Poly(phosphoester)s are a class of polymers known for their biodegradable nature, a key feature for many biomedical applications. The degradation of these polymers primarily occurs through the hydrolysis of the phosphoester bonds in the polymer backbone. The rate of this hydrolysis can be influenced by several factors, including the chemical structure of the polymer, the pH of the surrounding environment, and the presence of enzymes.

The hydrolytic stability of poly(phosphoester)s derived from monomers like 2-(benzyloxy)-1,3,2-dioxaphospholane is dependent on the nature of the side chains. The presence of the benzyloxy group can influence the hydrophobicity of the polymer, which in turn affects the rate of water uptake and subsequent hydrolysis. Generally, more hydrophobic polymers exhibit slower degradation rates.

The degradation of poly(phosphoester)s can proceed through different mechanisms, including bulk erosion and surface erosion. In bulk erosion, water penetrates the entire polymer matrix, leading to a relatively uniform degradation throughout the material. In contrast, surface erosion occurs when the degradation is confined to the surface of the polymer, causing the material to gradually shrink over time. The specific degradation mechanism is influenced by the polymer's crystallinity and hydrophobicity.

The degradation products of these poly(phosphoester)s are typically non-toxic and can be readily metabolized or excreted by the body. This favorable degradation profile, combined with the tunable degradation rates, makes poly(phosphoester)s highly promising materials for applications such as drug delivery, tissue engineering, and temporary medical implants.

ParameterConditionObservation
Deprotection of Benzyl GroupCatalytic HydrogenationEfficient removal of the benzyl group to yield hydroxyl functionality. rsc.org
Polymer Backbone StabilityDuring DeprotectionThe poly(phosphoester) backbone remains intact under mild hydrogenation conditions. rsc.org
Post-functionalizationEsterification of hydroxyl groupAllows for the attachment of various functional molecules.
FactorInfluence on Degradation RateMechanism
pHAccelerated hydrolysis in both acidic and basic conditions. researchgate.netCatalysis of phosphoester bond cleavage.
Hydrophobicity of Side ChainIncreased hydrophobicity generally leads to slower degradation. researchgate.netReduced water uptake into the polymer matrix.
EnzymesCan accelerate degradation through enzymatic hydrolysis. utwente.nlSpecific enzyme-catalyzed cleavage of phosphoester bonds.
Polymer ArchitectureCan influence degradation kinetics.Affects accessibility of water to the polymer backbone.

Advanced Spectroscopic and Chromatographic Characterization of Bneep and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural verification of the BnEEP monomer and for analyzing the corresponding polymer, poly(BnEEP), formed via ring-opening polymerization (ROP). By examining the chemical environments of ¹H, ³¹P, and ¹³C nuclei, it is possible to confirm the successful synthesis of the monomer, monitor its conversion, and elucidate the structure of the resulting polymer backbone.

Proton NMR (¹H NMR) provides a detailed map of the proton environments within a molecule. For the BnEEP monomer, the ¹H NMR spectrum exhibits distinct signals that confirm its chemical structure. The aromatic protons of the benzyl (B1604629) protective group typically appear as a multiplet around 7.4 ppm. A sharp singlet corresponding to the benzylic methylene protons (Ph-CH₂–O) is also characteristic. The remaining signals for the ethylene (B1197577) glycol-derived protons in the dioxaphospholane ring and the side-chain methylene groups are observed as multiplets in the upfield region.

Upon polymerization, the ¹H NMR spectrum undergoes significant changes that signal the formation of the poly(phosphoester) backbone. The discrete multiplets corresponding to the protons on the cyclic dioxaphospholane ring of the monomer disappear. In their place, broad signals emerge, which are characteristic of the repeating units in a macromolecular chain. The prominent signals for the benzyl protecting group, however, remain largely unchanged, confirming that this functional group is stable during the polymerization process.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) for BnEEP Monomer and Poly(BnEEP)

Assignment Monomer (ppm) Poly(BnEEP) (ppm)
Aromatic protons (C₆H ₅) ~7.4 (m) ~7.4 (br m)
Benzylic protons (Ph-CH ₂-O) ~4.6 (s) ~4.6 (br s)
Dioxaphospholane ring & Side-chain protons (-O-CH ₂-CH ₂-O-) ~4.5-3.7 (m) ~4.3-3.8 (br m)

Phosphorus-31 NMR (³¹P NMR) is an exceptionally powerful and direct tool for studying phosphoesters. Since the ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, it provides clear and sensitive signals for both the monomer and the polymer.

The BnEEP monomer, a cyclic phosphate (B84403), displays a characteristic sharp resonance in the ³¹P NMR spectrum at approximately 16.9 ppm. The polymerization process can be conveniently monitored in real-time by acquiring ³¹P NMR spectra of the reaction mixture. As the ring-opening polymerization proceeds, the intensity of the monomer peak at ~16.9 ppm decreases, while a new, broader signal corresponding to the phosphodiester linkage in the polymer backbone appears at a different chemical shift, typically around -1 to 1 ppm. The disappearance of the monomer signal signifies the completion of the reaction. This method allows for precise tracking of polymerization kinetics and conversion.

Table 2: ³¹P NMR Chemical Shifts (δ) for BnEEP Monomer and Poly(BnEEP)

Species Chemical Shift (ppm)
BnEEP Monomer ~16.9
Poly(BnEEP) ~-1.0 to 1.0

Note: Chemical shifts are relative to an external 85% H₃PO₄ standard.

Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon skeleton of the monomer and the polymer. In the ¹³C NMR spectrum of the BnEEP monomer, distinct resonances are observed for each unique carbon atom. This includes signals for the aromatic carbons of the benzyl group (typically between 127-138 ppm), the benzylic carbon, the carbons in the ethylene glycol side chain, and the carbons of the dioxaphospholane ring (around 66 ppm).

Following polymerization, the carbon signals corresponding to the dioxaphospholane ring undergo a shift, reflecting the change from a cyclic to a linear acyclic environment within the polymer backbone. The high number of repeating units in the polymer results in signal broadening, similar to that observed in ¹H NMR. The signals for the benzyl protecting group's carbons remain present in the polymer spectrum, further confirming the structural integrity of the side chain during polymerization.

Table 3: Representative ¹³C NMR Chemical Shifts (δ) for the BnEEP Monomer

Carbon Assignment Chemical Shift (ppm)
Aromatic (C ₆H₅) 127 - 138
Benzylic (C H₂-Ph) ~73
Side-chain & Ring (-O-C H₂-C H₂-O-) ~66 - 70

Note: Specific assignments require detailed 2D NMR analysis. Data for the polymer is often characterized by broad signals in similar regions.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique used to determine the molecular weight and molecular weight distribution of poly(BnEEP). This method separates polymer chains based on their hydrodynamic volume in solution.

SEC/GPC is routinely used to measure key parameters that define a polymer sample, including the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). The PDI is a critical measure of the breadth of the molecular weight distribution in a polymer sample. A PDI value close to 1.0 indicates a narrow distribution with polymer chains of very similar lengths, which is characteristic of a well-controlled, living polymerization.

The anionic ring-opening polymerization of BnEEP can proceed in a controlled manner, yielding polymers with predictable molecular weights and low PDIs. By varying reaction conditions such as the choice of catalyst (e.g., DBU, TBD, Sn(Oct)₂), monomer-to-initiator ratio, and reaction time, it is possible to synthesize poly(BnEEP) with a range of molecular weights and narrow distributions, often with PDI values below 1.3.

Table 4: Example SEC/GPC Data for Poly(BnEEP) Synthesized with Different Catalysts

Catalyst Mₙ ( g/mol ) Mₙ ( g/mol ) PDI (Mₙ/Mₙ)
DBU 8,500 9,900 1.16
TBD 11,200 12,500 1.12
Sn(Oct)₂ 14,500 16,800 1.16

Note: These values are representative examples based on literature findings and can vary significantly with reaction conditions.

SEC/GPC, especially when equipped with multiple detectors such as a viscometer and a light scattering detector, is a powerful tool for assessing polymer architecture. For a given molecular weight, a branched polymer will have a more compact structure and thus a smaller hydrodynamic volume than its linear counterpart. This causes it to elute later from the SEC column.

The relationship between a polymer's intrinsic viscosity ([η]) and its molecular weight (M) is described by the Mark-Houwink equation: [η] = K Mᵃ . The exponent 'a', known as the Mark-Houwink parameter, is indicative of the polymer's conformation in solution. For flexible, linear polymers in a good solvent, 'a' typically ranges from 0.5 to 0.8. A lower 'a' value for a given polymer system can suggest a more compact, potentially branched structure.

The ring-opening polymerization of cyclic phosphoesters like BnEEP is generally expected to produce linear polymer chains, particularly when side reactions are minimized by controlling polymerization conditions researchgate.net. To date, specific studies focusing on the branching architecture or the determination of Mark-Houwink parameters for poly(BnEEP) have not been extensively reported. However, the typically low PDI values obtained suggest that the polymerization proceeds with high fidelity, leading to predominantly linear chains.

Table 5: Compound Names Mentioned in the Article

Abbreviation/Common Name Full Chemical Name
BnEEP 2-(Benzyloxy)-1,3,2-dioxaphospholane
Poly(BnEEP) Poly(this compound)
DBU 1,8-Diazabicyclo[5.4.0]undec-7-ene
TBD 1,5,7-Triazabicyclo[4.4.0]dec-5-ene

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. instras.comnih.gov For this compound (BnEEP) and its corresponding polymers, FTIR analysis provides crucial information about the chemical structure and the success of polymerization.

During the ring-opening polymerization of BnEEP, the P–O–C bonds within the dioxaphospholane ring are cleaved and reformed to create the linear poly(phosphoester) backbone. This transformation is accompanied by distinct changes in the FTIR spectrum. In the monomer, characteristic peaks associated with the cyclic phosphoester are present. After polymerization, the disappearance of these peaks and the appearance of new bands corresponding to the linear polymer structure confirm the conversion.

Key vibrational bands for both the monomer and the polymer are detailed below. The spectra typically show strong absorptions corresponding to the P=O (if oxidized), P–O–C, and C–O–C linkages, as well as vibrations from the benzyl protecting group and the ethylene glycol-derived backbone. For instance, the stretching vibrations of the P-O-C group and the aromatic C-H bonds of the benzyl group are prominent features. rjpbcs.com The presence of a sharp peak around 1000-1300 cm⁻¹ is often indicative of the phosphate ester group.

Interactive Table 1: Characteristic FTIR Absorption Bands for BnEEP Monomer and Polymer

Functional GroupCharacteristic VibrationTypical Wavenumber (cm⁻¹) for MonomerTypical Wavenumber (cm⁻¹) for Polymer
Aromatic C-HStretching3050-31003050-3100
Aliphatic C-HStretching2850-30002850-3000
P-O-C (cyclic)Stretching1030-1050Absent
P-O-C (acyclic)StretchingAbsent950-1050
C-O-CStretching1100-12001100-1200
Benzene RingC=C Stretching1450-16001450-1600

Note: Specific peak positions can vary based on the sample preparation and the specific state of the polymer (e.g., amorphous, crystalline).

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Oligomer and End-Group Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural details of polymers. mtoz-biolabs.com For oligomers and polymers derived from BnEEP, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly effective. nih.gov This soft ionization technique allows for the analysis of large molecules without causing significant fragmentation, providing detailed information about the repeating units, oligomer distribution, and the chemical nature of the end-groups. dtic.mil

In a typical MALDI-TOF MS analysis of a BnEEP-derived polymer, the spectrum will show a series of peaks, each corresponding to a different oligomer length (degree of polymerization). The mass difference between adjacent major peaks in the series corresponds to the mass of the BnEEP repeating unit (C₉H₁₁O₃P, molecular weight ≈ 198.16 g/mol ).

End-group analysis is critical for understanding the polymerization mechanism and confirming the structure of the final polymer. fsu.edujeol.com The identity of the initiator used in the ring-opening polymerization can be confirmed by analyzing the masses of the oligomeric series. The total mass of an observed polymer ion (M) can be calculated using the formula:

M = (n × M_repeat) + M_end_groups + M_cation

where n is the degree of polymerization, M_repeat is the mass of the repeating monomer unit, M_end_groups is the combined mass of the terminal groups, and M_cation is the mass of the cationizing agent (e.g., Na⁺, K⁺). jeol.com By precisely measuring the masses of the oligomer peaks, the composition of the end-groups can be accurately determined. cmu.edumdpi.com

Interactive Table 2: Illustrative MALDI-TOF MS Data for a BnEEP Oligomer

Degree of Polymerization (n)Repeating Unit Mass (n × 198.16)End-Group Mass (e.g., H/OH = 18.02)Cation Mass (e.g., Na⁺ = 22.99)Calculated m/z
4792.6418.0222.99833.65
5990.8018.0222.991031.81
61188.9618.0222.991230.97
71387.1218.0222.991429.13
81585.2818.0222.991627.29

Note: This table presents theoretical values. Actual measured m/z values may vary slightly. The end-groups depend on the specific initiator and termination steps.

Thermal Analysis

Thermal analysis techniques are crucial for evaluating the behavior of polymers as a function of temperature. These methods provide vital information about the material's stability, transitions between physical states, and suitability for various applications.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.desci-hub.se One of the most important properties determined by DSC for amorphous or semi-crystalline polymers is the glass transition temperature (Tg). eag.comresearchgate.net The Tg is the temperature at which a polymer transitions from a hard, glassy state to a softer, rubbery state.

For polymers derived from BnEEP, the glass transition temperature is a critical parameter that dictates their physical properties and potential applications at different temperatures. The Tg is influenced by several factors, including molecular weight, chain flexibility, and intermolecular interactions. The bulky benzyl side groups in poly(BnEEP) can restrict chain mobility, leading to a relatively high Tg compared to other poly(phosphoester)s with smaller side groups. The removal of the benzyl protecting group to yield the corresponding phosphodiester would be expected to significantly alter the Tg.

DSC thermograms for these polymers typically show a step-like change in the baseline of the heat flow curve, which corresponds to the glass transition.

Interactive Table 3: Glass Transition Temperatures (Tg) for BnEEP-Related Polymers

PolymerMolecular Weight (Mn, g/mol )Glass Transition Temperature (Tg, °C)Method of Determination
Poly(BnEEP)5,000~ 25 - 35DSC
Poly(BnEEP)10,000~ 30 - 40DSC
Poly(ethyl ethylene phosphate)Varies~ -10 to 0DSC

Note: Tg values are approximate and can be influenced by the polymer's molecular weight, polydispersity, and thermal history.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com It is used to evaluate the thermal stability of materials and to study their decomposition kinetics. appstate.edu The resulting TGA curve plots the percentage of initial mass remaining against temperature.

For polymers of this compound, TGA is used to determine the onset temperature of decomposition (T_onset), which indicates the temperature at which significant mass loss begins. youtube.com This is a key measure of the polymer's thermal stability. mdpi.com The decomposition of poly(BnEEP) typically occurs in multiple steps. The first major mass loss is often associated with the cleavage of the benzyl protecting group, followed by the degradation of the poly(phosphoester) backbone at higher temperatures. nih.gov The atmosphere (e.g., nitrogen or air) can significantly affect the decomposition profile. researchgate.net

Interactive Table 4: TGA Data for Thermal Stability of Poly(BnEEP)

ParameterValue (in Nitrogen)Value (in Air)Description
T_onset (5% mass loss)~ 250 - 280 °C~ 240 - 270 °CTemperature at which 5% of the initial mass is lost.
T_max (max degradation rate)~ 300 - 350 °C~ 290 - 340 °CTemperature of the maximum rate of decomposition.
Char Yield at 600 °C~ 15 - 25 %~ 0 - 5 %The percentage of residual mass at 600 °C.

Note: These values are representative and can vary depending on the heating rate, molecular weight of the polymer, and specific experimental conditions.

Theoretical and Computational Studies on 2 2 Benzyloxy Ethoxy 1,3,2 Dioxaphospholane 2 Oxide Bneep Chemistry

Density Functional Theory (DFT) Calculations of Ring-Opening Processes

The ring-opening of 1,3,2-dioxaphospholane-2-oxide systems is a crucial step in their polymerization. DFT calculations have been employed to elucidate the mechanism of nucleophilic attack on the phosphorus center, which initiates the ring-opening. Studies on simpler analogs, such as ethylene (B1197577) phosphate (B84403), provide a fundamental understanding applicable to more complex structures like BnEEP.

A DFT study on the hydrolysis of ethylene phosphate, investigated with various nucleophiles at the B3LYP/6-31++G(d,p) level, reveals that the reaction proceeds via an associative mechanism. rutgers.eduacs.org This mechanism involves the formation of a trigonal bipyramidal (TBP) intermediate. The five-membered ring structure of the dioxaphospholane imposes significant strain, which is relieved upon ring-opening. This inherent ring strain is a key driver for the polymerization of these cyclic monomers.

The nucleophilic attack is generally directed at the phosphorus atom, leading to the cleavage of one of the endocyclic P-O bonds. beilstein-journals.org The reaction of 2-ethoxy-1,3,2-dioxaphospholane 2-oxide with Grignard reagents has been shown to proceed via a regioselective endocyclic P–O bond cleavage, resulting in a single ring-opened product. beilstein-journals.org This high regioselectivity is crucial for the formation of linear polymers with well-defined repeating units.

The transition state for the ring-opening process involves the approaching nucleophile and the leaving group occupying apical positions in the TBP geometry. The stability of this transition state, and thus the activation energy of the reaction, is influenced by factors such as the nature of the nucleophile, the solvent, and the substituents on the phosphorus atom. acs.org For a monomer like BnEEP, the bulky benzyloxyethoxy group would sterically and electronically influence the approach of the nucleophile and the stability of the resulting intermediates and transition states.

Modeling of Activation Energies and Reaction Pathways for ROP

The anionic ring-opening polymerization (ROP) of cyclic phosphate esters is a common method for synthesizing poly(phosphoester)s. Computational modeling has been instrumental in determining the activation energies and mapping out the reaction pathways for these polymerizations.

A DFT study on the ROP of methyl ethylene phosphate (MeOEP), a close structural analog of the core ring system in BnEEP, catalyzed by a binuclear magnesium complex, provides valuable energetic data. mdpi.com The calculations revealed a preference for a mononuclear reaction mechanism with a calculated free energy of activation of approximately 14 kcal/mol. mdpi.com The binuclear mechanism, in contrast, was found to have a significantly higher activation barrier of 25.2 kcal/mol. mdpi.com

The propagation stage of the ROP involves the nucleophilic attack of the alkoxide chain end on the phosphorus atom of an incoming monomer molecule. The calculated energy profile for this process shows the formation of an intermediate complex, followed by the transition state for the ring-opening, and finally the ring-opened product which is one repeating unit longer.

Below is a table summarizing the calculated free energies of activation for the ROP of methyl ethylene phosphate (MeOEP) via different mechanisms.

Catalyst MechanismCalculated Free Energy of Activation (kcal/mol)
Mononuclear~14
Binuclear25.2

Data sourced from a DFT modeling study on the ROP of methyl ethylene phosphate (MeOEP) catalyzed by a binuclear heteroleptic aryloxy-alkoxy magnesium complex. mdpi.com

Computational Insights into Transesterification Side Reactions

Transesterification is a common side reaction in polyester (B1180765) synthesis, and it can also occur during the ROP of cyclic phosphate esters, leading to changes in the polymer's molecular weight distribution and microstructure. This process involves the attack of a hydroxyl or alkoxide group from one polymer chain onto the phosphate ester linkage of another chain, resulting in chain scission and recombination.

Computational modeling can be used to assess the likelihood of transesterification by comparing the activation energy for this side reaction with that of the desired chain propagation. Factors that would influence the relative rates include the concentration of active chain ends, the temperature, and the steric hindrance around the phosphate backbone. The bulky side chain of BnEEP might sterically hinder intermolecular transesterification to some extent, favoring the propagation reaction.

Kinetic modeling, often informed by DFT calculations of rate constants, can be a powerful tool to predict the extent of transesterification under different polymerization conditions. researchgate.net Such models can help in optimizing reaction parameters to minimize these undesirable side reactions and maintain the living character of the polymerization.

Conformational Analysis of Dioxaphospholane Ring Systems

The five-membered 1,3,2-dioxaphospholane ring is not planar and exists in various conformations. The conformation of the ring can influence its reactivity in ROP. Computational methods are well-suited to determine the preferred conformations and the energy barriers for interconversion between them.

The dioxaphospholane ring typically adopts an envelope or a twist conformation. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two atoms are on opposite sides of the plane formed by the other three. The specific conformation adopted depends on the substituents on the phosphorus atom and the carbon atoms of the ring.

A computational study on the conformational isomerization of 1,3,2-dioxathiane (B15493526) and its oxides, a related six-membered ring system, using nonempirical quantum-chemical methods revealed the existence of multiple minima and transition states. researchgate.net Although a six-membered ring, the study highlights how the oxidation state of the heteroatom and the nature of its exocyclic substituent influence the ring's conformational preferences and the barriers to inversion. researchgate.net

For the 1,3,2-dioxaphospholane-2-oxide ring in BnEEP, the phosphoryl group (P=O) and the benzyloxyethoxy group will have preferred orientations (axial or equatorial-like in the non-planar ring). The relative energies of these different conformers can be calculated using DFT. The ground state conformation is the one that minimizes steric interactions and optimizes electronic effects. The conformational flexibility of the ring is an important factor in its ability to undergo ring-opening, as the transition to the TBP intermediate requires significant geometric rearrangement.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(benzyloxy)-1,3,2-dioxaphospholane derivatives, and how do substituents influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via phosphorylation of alcohols (e.g., benzoin) using 2-chloro-1,3,2-dioxaphospholane derivatives in the presence of a base like triethylamine . Electron-donor substituents (e.g., tetramethyl groups on the dioxaphospholane ring) enhance stability by stabilizing pentacoordinated phosphorus intermediates, improving reaction yields compared to dimethyl-substituted analogs . For fluorinated derivatives, hexafluoroacetone is used to introduce trifluoromethyl groups, requiring anhydrous conditions and low temperatures .

Q. How is 31P NMR spectroscopy applied to characterize this compound and its derivatives?

  • Methodological Answer : 31P NMR is critical for analyzing hydroxyl groups in biodiesel production or lignin chemistry. The compound acts as a phosphitylation reagent, reacting with hydroxyl groups to form phosphite esters detectable at distinct chemical shifts (e.g., –OH in alcohols: 145–150 ppm; phenolic –OH: 137–142 ppm) . However, aliphatic hydroxyls (e.g., glycerol) show overlapping signals, necessitating complementary techniques like HPLC or mass spectrometry for resolution .

Q. What handling and storage precautions are recommended for this compound?

  • Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Storage requires sealed containers in dry, inert environments (e.g., argon atmosphere) at –20°C . Safety protocols mandate PPE (gloves, goggles) and ventilation to avoid inhalation or skin contact, as hydrolysis products (e.g., phosphoric acids) are corrosive .

Advanced Research Questions

Q. How do steric and electronic effects of substituents dictate the stereoselectivity of hydrolysis reactions?

  • Methodological Answer : Hydrolysis of tetramethyl-substituted derivatives in methylene chloride yields stereoselective P–O isomers (>96% selectivity) due to steric hindrance from methyl groups, which stabilize transition states via coordination retention at phosphorus . In contrast, electron-withdrawing substituents (e.g., trifluoromethyl) accelerate hydrolysis rates but reduce stereoselectivity, as seen in hexafluoroacetone-derived analogs .

Q. What mechanisms underlie the rearrangement of P–C to P–O isomers in cage phosphoranes?

  • Methodological Answer : XRD studies confirm that P–C isomers rearrange to P–O isomers via a trigonal bipyramidal intermediate, where electron-donor substituents stabilize the pentacoordinated phosphorus. This process retains configuration at phosphorus but alters regioselectivity, driven by thermodynamic favorability of P–O bonds in polar solvents .

Q. How can analytical challenges in distinguishing aliphatic hydroxyl environments be mitigated in complex mixtures?

  • Methodological Answer : While 31P NMR effectively resolves phenolic and carboxylic hydroxyls, aliphatic –OH groups (e.g., glycerol in biodiesel) require derivatization with alternative reagents (e.g., 2-fluoro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) or hyphenated techniques like LC-NMR to resolve primary/secondary hydroxyls .

Q. What strategies optimize the synthesis of spirophosphoranes from 2-amino-dioxaphospholanes?

  • Methodological Answer : Spirophosphoranes are synthesized by reacting 2-chloro-dioxaphospholanes with aminosilanes (e.g., RNH(SiMe3)) followed by chlorine addition. The reaction requires precise stoichiometry and low temperatures (–20°C) to prevent side reactions. XRD reveals short P–N bonds (1.59 Å) in the resulting trigonal bipyramidal structures .

Data Contradiction Analysis

Q. How can discrepancies in reported hydrolysis rates for electron-donor vs. electron-withdrawing substituents be reconciled?

  • Methodological Answer : Studies show electron-donor groups (e.g., tetramethyl) slow hydrolysis by stabilizing intermediates, while electron-withdrawing groups (e.g., CF3) accelerate it by polarizing P–O bonds . Contradictions arise from solvent polarity differences (e.g., CH2Cl2 vs. H2O/THF mixtures), which alter transition-state stabilization. Meta-analyses should control for solvent effects and substituent positioning (axial vs. equatorial in pentacoordinated intermediates).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.